molecular formula C23H24N4S B2789595 (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477286-04-7

(E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2789595
CAS No.: 477286-04-7
M. Wt: 388.53
InChI Key: FXGXAYFKUOMOTI-SZXQPVLSSA-N
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Description

The compound (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative featuring a carbohydrazonoyl cyanide functional group. Its structure includes a 3,4-dimethylphenyl substituent on the hydrazonoyl nitrogen and a 4-(2-methylpropyl)phenyl group at the 4-position of the thiazole ring.

Properties

IUPAC Name

(2E)-N-(3,4-dimethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4S/c1-15(2)11-18-6-8-19(9-7-18)22-14-28-23(25-22)21(13-24)27-26-20-10-5-16(3)17(4)12-20/h5-10,12,14-15,26H,11H2,1-4H3/b27-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGXAYFKUOMOTI-SZXQPVLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the carbohydrazonoyl cyanide group and the aromatic substituents. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Researchers may study its potential as a therapeutic agent for various diseases, focusing on its mechanism of action and efficacy in preclinical models.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects may be mediated through binding to active sites or altering protein conformation, thereby influencing cellular functions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and two analogs from the evidence:

Compound Name Substituent on N-phenyl Substituent on Thiazole 4-position Molecular Formula Molecular Weight Key Features
(E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide (Target) 3,4-dimethylphenyl 4-(2-methylpropyl)phenyl Not provided Not provided Lipophilic substituents enhance hydrophobicity.
(E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide (Compound B) 4-methoxyphenyl 4-(2-methylpropyl)phenyl C22H22N4OS 390.50 Methoxy group increases polarity; may alter solubility and electronic properties.
N-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide (Compound C) 4-dimethylaminophenyl 3-nitrophenyl Not provided Not provided Nitro group (electron-withdrawing) and dimethylamino (electron-donating) create electronic asymmetry.

Substituent Effects on Properties

Electron-Donating vs. Compound C: The 3-nitrophenyl substituent (electron-withdrawing) may reduce electron density on the thiazole ring, affecting reactivity in electrophilic substitutions .

Steric and Polar Contributions: The 2-methylpropyl (isobutyl) group in the target and Compound B introduces steric bulk, which could influence binding interactions in biological systems.

The nitro group in Compound C may confer redox activity or toxicity, as seen in nitroaromatic compounds .

Biological Activity

The compound (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Hydrazone moiety : Characterized by the presence of a hydrazone functional group (C=N-NH).
  • Substituents : The presence of 3,4-dimethylphenyl and 2-methylpropyl phenyl groups enhances its lipophilicity and potential biological activity.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole compounds have been shown to possess antibacterial and antifungal properties.
  • Anticancer Potential : Some derivatives demonstrate cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazole derivatives revealed that compounds similar to the target compound exhibited structure-dependent antibacterial activity against multidrug-resistant pathogens. Notably, certain derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3hS. aureus8 µg/mL
3jE. faecium2 µg/mL
7S. aureus4 µg/mL

These findings suggest that modifications to the thiazole structure can significantly impact antimicrobial efficacy, particularly against resistant strains .

Anticancer Activity

In vitro studies have indicated that thiazole derivatives may also possess anticancer properties. For instance, compounds were tested against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. Results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity.

Case Study: Anticancer Efficacy

In a recent investigation, a series of thiazole derivatives were screened for their anticancer effects:

  • Cell Lines Tested : A549 and Caco-2.
  • Results : Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity compared to control groups.

This underscores the potential of thiazole-based compounds in cancer therapeutics .

The biological activity of thiazoles is often attributed to their ability to interfere with critical cellular processes:

  • Inhibition of Enzymatic Pathways : Many thiazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Disruption of Membrane Integrity : Some compounds may disrupt bacterial membranes, leading to cell lysis.

Q & A

Q. What are the critical considerations for optimizing the synthesis of (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide?

Methodological Answer: Synthesis optimization requires multi-step protocols with precise control of:

  • Reaction conditions : Temperature (e.g., room temperature vs. reflux), solvent polarity (ethanol, DMF), and catalysts (e.g., K₂CO₃ for nucleophilic substitutions) to enhance regioselectivity .
  • Purification : Column chromatography or recrystallization to isolate the target compound from byproducts like unreacted hydrazonoyl chlorides or dimeric impurities .
  • Yield improvement : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of hydrazonoyl chloride to thiazole precursors) and reaction time (6–24 hours) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Key analytical techniques include:

  • NMR spectroscopy : Identify aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and the cyanide moiety (δ 110–120 ppm in 13C^{13}\text{C} NMR) .
  • IR spectroscopy : Detect C≡N stretching (~2200 cm⁻¹), C=N (thiazole ring, ~1600 cm⁻¹), and C-S (680–750 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 450–470 [M+H]⁺) and fragmentation patterns .

Q. What are the foundational approaches to studying structure-activity relationships (SAR) for this compound?

Methodological Answer: Initial SAR studies focus on:

  • Substituent variation : Modify phenyl ring substituents (e.g., replacing methyl with nitro groups) to assess effects on bioactivity .
  • Bioactivity assays : Test against enzyme targets (e.g., CYP3A4 inhibition) or microbial strains using dose-response curves (IC₅₀ or MIC values) .
  • Computational docking : Preliminary molecular modeling to predict binding affinities to target proteins (e.g., using AutoDock Vina) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

  • Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) to validate results .
  • Solubility effects : Pre-saturate solutions in DMSO/PBS and quantify dissolved compound via HPLC-UV .
  • Metabolic interference : Conduct hepatic microsome stability tests to rule out metabolite-driven artifacts .
  • Crystallography : Resolve 3D structures of compound-target complexes (e.g., X-ray or cryo-EM) to confirm binding modes .

Q. What strategies are effective for designing selective analogs with reduced off-target effects?

Methodological Answer:

  • Pharmacophore masking : Introduce steric hindrance (e.g., bulky tert-butyl groups) or polar moieties (e.g., sulfonamides) to limit nonspecific interactions .
  • Isosteric replacements : Substitute the thiazole ring with oxadiazole or triazole to modulate electronic properties .
  • In silico screening : Use QSAR models trained on toxicity databases (e.g., Tox21) to prioritize analogs with low cytotoxicity .

Q. How can computational modeling enhance mechanistic understanding of its reactivity?

Methodological Answer:

  • DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the cyanide group) and transition-state energies .
  • Molecular dynamics (MD) : Simulate solvent effects on conformational stability (e.g., in aqueous vs. lipid bilayer environments) .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., LogP, BBB permeability) .

Q. What methodologies address synthetic impurities or byproducts in large-scale reactions?

Methodological Answer:

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, pH) via response surface methodology to minimize side reactions .
  • Advanced purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate high-purity batches .

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